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molecular formula C5H2Cl2IN B1321507 2,3-Dichloro-5-iodopyridine CAS No. 97966-01-3

2,3-Dichloro-5-iodopyridine

Cat. No. B1321507
M. Wt: 273.88 g/mol
InChI Key: XSHFSZAXOOQKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04517368

Procedure details

A 100 ml 3-necked round bottom flask, fitted with a condenser topped with a N2 inlet, a mechanical stirrer and a thermometer, was charged with 17.2 g (0.0673 mole) of 3-chloro-2-hydroxy-5-iodopyridine, 14.85 g (0.0713 mole) of PCl5, and 1 ml (1.68 g; 0.0109 mole) of POCl3. The reaction mixture, containing solids, was slowly stirred and slowly heated to 130° C. The reaction mixture was stirred under N2 for 5 hours after which it was cooled to room temperature and allowed to stand overnight. The reaction mixture was cautiously poured into crushed ice and allowed to stand for 1 hour. Methylene chloride (200 ml) was added to the reaction mixture to dissolve the solids present in it. The layers was separated and the organic phase was washed with dilute base, water and saturated NaCl. After drying over anhydrous MgSO4 and filtration, the solvent was evaporated leaving 11.8 g of a yellow solid. The solid was recrystallized from methanol resulting in 6.60 g of solid that had spectral and physical properties identical to the product obtained in Example 1, STEP D.
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
14.85 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([I:8])[CH:7]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:11].O=P(Cl)(Cl)Cl>C(Cl)Cl>[Cl:11][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([I:8])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)I)O
Name
Quantity
14.85 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was slowly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml 3-necked round bottom flask, fitted with a condenser
CUSTOM
Type
CUSTOM
Details
topped with a N2 inlet, a mechanical stirrer
ADDITION
Type
ADDITION
Details
The reaction mixture, containing solids
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred under N2 for 5 hours after which it
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was cautiously poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
WAIT
Type
WAIT
Details
to stand for 1 hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids present in it
CUSTOM
Type
CUSTOM
Details
The layers was separated
WASH
Type
WASH
Details
the organic phase was washed
ADDITION
Type
ADDITION
Details
with dilute base, water and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous MgSO4 and filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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